![molecular formula C12H12BrN3OS2 B2411339 2-bromo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 393566-27-3](/img/structure/B2411339.png)
2-bromo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2-amino-5-propylsulfanyl-1,3,4-thiadiazole with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent due to its ability to inhibit the growth of bacteria and cancer cells.
Agriculture: It has potential use as a pesticide or fungicide due to its biological activity against various plant pathogens.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it inhibits the synthesis of bacterial cell walls or disrupts cellular processes. In anticancer applications, it interferes with DNA replication and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
- 2-bromo-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
- 2-bromo-N-(5-isopropylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
2-bromo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The propylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
IUPAC Name |
2-bromo-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3OS2/c1-2-7-18-12-16-15-11(19-12)14-10(17)8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMSRGLMKSJVLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one](/img/structure/B2411256.png)
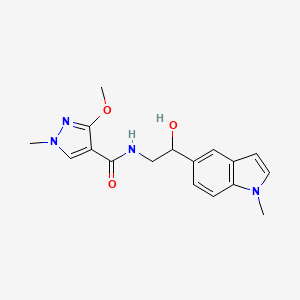
![5-Bromo-1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one](/img/structure/B2411258.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2411259.png)
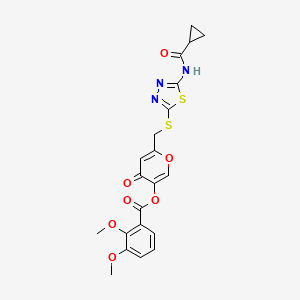
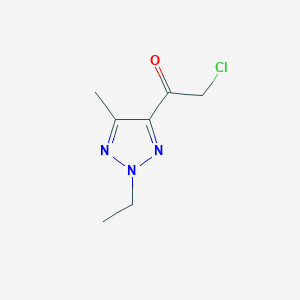
![(2E)-[2-(5-chloro-2-methoxyphenyl)hydrazinylidene][4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2411263.png)
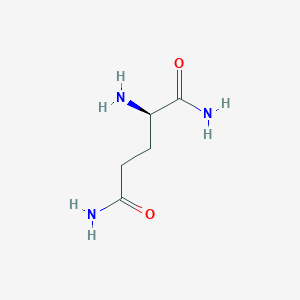
![4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-3,5-dimethylpyrazole-1-carboxamide](/img/structure/B2411268.png)
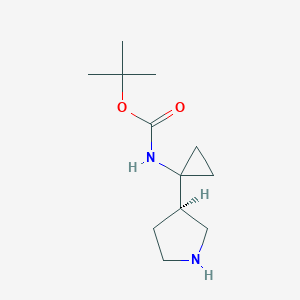

![N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2411273.png)
![8-{2-[4-(2-Furylcarbonyl)piperazinyl]ethyl}-1,3,7-trimethyl-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2411278.png)

